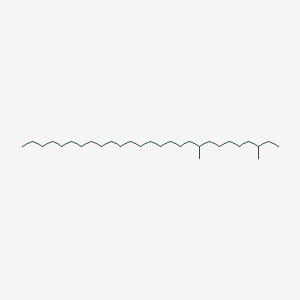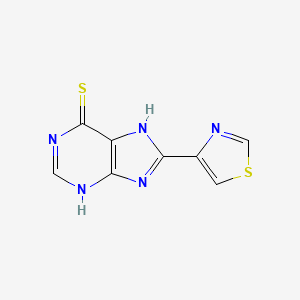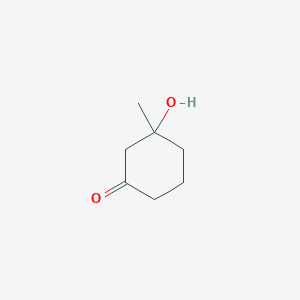![molecular formula C24H36N10S2 B14464810 N,N'-Octane-1,8-diylbis{N'-cyano-N''-[3-(1,3-thiazol-2-yl)propyl]guanidine} CAS No. 66130-85-6](/img/structure/B14464810.png)
N,N'-Octane-1,8-diylbis{N'-cyano-N''-[3-(1,3-thiazol-2-yl)propyl]guanidine}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Octane-1,8-diylbis{N’-cyano-N’'-[3-(1,3-thiazol-2-yl)propyl]guanidine} is a complex organic compound known for its unique structure and potential applications in various fields This compound features a central octane chain with bis-guanidine groups, each containing a cyano group and a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Octane-1,8-diylbis{N’-cyano-N’'-[3-(1,3-thiazol-2-yl)propyl]guanidine} typically involves multi-step organic reactions. One common method includes the reaction of octane-1,8-diamine with cyanoacetic acid derivatives to form the bis-guanidine structure. The introduction of the thiazole ring is achieved through cyclization reactions involving thioamides and α-halo ketones. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Octane-1,8-diylbis{N’-cyano-N’'-[3-(1,3-thiazol-2-yl)propyl]guanidine} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: The thiazole ring and cyano groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines
Applications De Recherche Scientifique
N,N’-Octane-1,8-diylbis{N’-cyano-N’'-[3-(1,3-thiazol-2-yl)propyl]guanidine} has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N,N’-Octane-1,8-diylbis{N’-cyano-N’'-[3-(1,3-thiazol-2-yl)propyl]guanidine} involves its interaction with specific molecular targets and pathways. The cyano and thiazole groups can interact with enzymes, receptors, or other biomolecules, modulating their activity. The compound’s structure allows it to bind to multiple targets, potentially leading to diverse biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Hexane-1,6-diylbis{N’-cyano-N’'-[3-(1,3-thiazol-2-yl)propyl]guanidine}
- N,N’-Decane-1,10-diylbis{N’-cyano-N’'-[3-(1,3-thiazol-2-yl)propyl]guanidine}
Uniqueness
N,N’-Octane-1,8-diylbis{N’-cyano-N’'-[3-(1,3-thiazol-2-yl)propyl]guanidine} is unique due to its specific chain length and the positioning of functional groups. This structure provides a balance between flexibility and rigidity, enhancing its reactivity and potential applications. Compared to similar compounds with shorter or longer chains, it may exhibit different physical and chemical properties, making it suitable for specific research and industrial purposes.
Propriétés
Numéro CAS |
66130-85-6 |
|---|---|
Formule moléculaire |
C24H36N10S2 |
Poids moléculaire |
528.7 g/mol |
Nom IUPAC |
1-cyano-3-[8-[[N-cyano-N'-[3-(1,3-thiazol-2-yl)propyl]carbamimidoyl]amino]octyl]-2-[3-(1,3-thiazol-2-yl)propyl]guanidine |
InChI |
InChI=1S/C24H36N10S2/c25-19-33-23(31-13-7-9-21-27-15-17-35-21)29-11-5-3-1-2-4-6-12-30-24(34-20-26)32-14-8-10-22-28-16-18-36-22/h15-18H,1-14H2,(H2,29,31,33)(H2,30,32,34) |
Clé InChI |
DFNVJHYMUWLSRZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=N1)CCCN=C(NCCCCCCCCNC(=NCCCC2=NC=CS2)NC#N)NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Propan-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14464729.png)
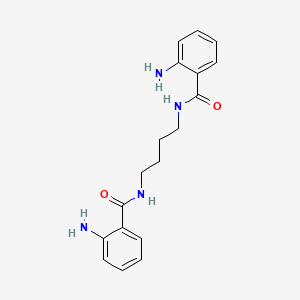
![1-{1-[(Propan-2-yl)oxy]prop-2-en-1-yl}cyclohexan-1-ol](/img/structure/B14464741.png)
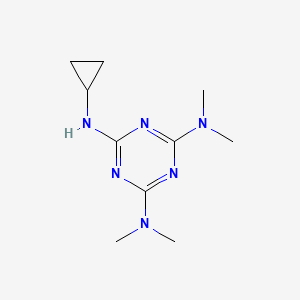
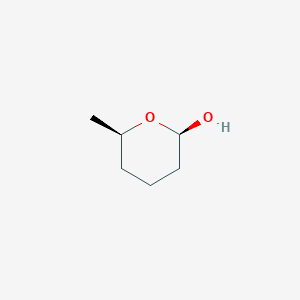
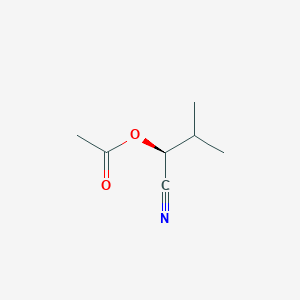
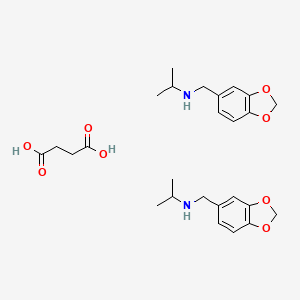

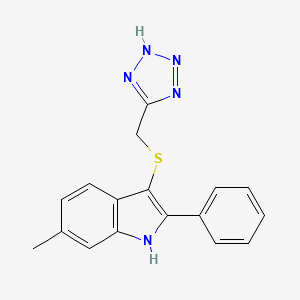
![[1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate](/img/structure/B14464804.png)
